1,2-Dimethyl-1,1,2,2-tetraphenyldisilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl-[methyl(diphenyl)silyl]-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26Si2/c1-27(23-15-7-3-8-16-23,24-17-9-4-10-18-24)28(2,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZRJYXUMDPPRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061578 | |
| Record name | Disilane, 1,2-dimethyl-1,1,2,2-tetraphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172-76-5 | |
| Record name | 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1172-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethyltetraphenyldisilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001172765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disilane, 1,2-dimethyl-1,1,2,2-tetraphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disilane, 1,2-dimethyl-1,1,2,2-tetraphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dimethyl-1,1,2,2-tetraphenyldisilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,2-DIMETHYLTETRAPHENYLDISILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D95DQN4VJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Theoretical and Computational Investigations of 1,2 Dimethyl 1,1,2,2 Tetraphenyldisilane
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in understanding the behavior of organosilicon compounds. These methods allow for the detailed examination of molecular orbitals, bond energies, and the potential energy surfaces of reactions, providing a molecular-level understanding of their chemical reactivity.
DFT has been widely applied to study the mechanisms of reactions involving disilanes. By calculating the energies of reactants, products, transition states, and intermediates, a comprehensive picture of the reaction pathway can be constructed.
While direct DFT studies on the photolysis of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane are not extensively documented, theoretical investigations into closely related aryldisilanes and dimetallanes provide a robust framework for understanding its photochemical behavior. The photochemistry of aryldisilanes is known to proceed via the homolytic cleavage of the Si-Si bond, leading to the formation of silyl (B83357) radicals.
A theoretical study on the photolysis mechanisms of methylpentaphenyldimetallanes, which are structurally similar to this compound, has been performed using the M06-2X/6-311G(d) level of theory. This study reveals that the preferred reaction route for photolysis involves the following steps:
Excitation: The reactant molecule absorbs a photon, transitioning to an excited electronic state (Franck-Condon region).
Intersystem Crossing: The molecule then relaxes to a minimum on the triplet potential energy surface.
Transition State: From this triplet minimum, the molecule proceeds through a triplet transition state.
Intersystem Crossing to Ground State: Following the transition state, the system undergoes an intersystem crossing from the triplet to the singlet ground state.
Formation of Products: This leads to the formation of photoproducts, which can be either diradicals or singlet species.
The cleavage of the Si-Si bond in disilanes is a critical step in many of their reactions, including photolysis and thermolysis. Computational chemistry allows for the detailed characterization of the transition states and intermediates involved in these processes. For the photolytic cleavage of aryldisilanes, DFT calculations can map out the potential energy surface, identifying the geometry and energy of the transition state for Si-Si bond homolysis.
These calculations typically show an elongation of the Si-Si bond in the transition state structure, leading to the formation of two silyl radical intermediates. The stability of these intermediates is influenced by the nature of the substituents on the silicon atoms. In the case of this compound, the resulting methyl(diphenyl)silyl radicals would be stabilized by the phenyl groups. The table below summarizes the key species involved in the cleavage of a generic aryldisilane, as inferred from computational studies on analogous systems.
| Species | Description | Key Computational Insights |
| Ground State Reactant | The stable disilane (B73854) molecule. | Optimized geometry, electronic ground state energy. |
| Excited Triplet State | The molecule after photoexcitation and intersystem crossing. | Geometry and energy of the triplet minimum. |
| Triplet Transition State | The energy maximum on the pathway to Si-Si bond cleavage on the triplet surface. | Elongated Si-Si bond, imaginary frequency corresponding to Si-Si stretching. |
| Silyl Radical Intermediates | The initial products of Si-Si bond homolysis. | Optimized geometry, spin density distribution. |
| Final Products | Products formed from subsequent reactions of the silyl radicals. | Relative energies of different possible products. |
This table is a generalized representation based on studies of analogous dimetallanes.
Computational methods are highly effective for determining bond dissociation energies (BDEs) and assessing the relative stabilities of different molecular conformations or isomers. For this compound, such calculations would provide fundamental data on its thermodynamic properties.
The Si-Si bond is generally weaker than a C-C bond, and its strength is influenced by the electronic and steric effects of the substituents. Computational studies on a range of n-silanes have shown that the Si-Si bond dissociation enthalpy is approximately 310 kJ/mol, which is significantly lower than the Si-H bond energy of around 380 kJ/mol. The presence of bulky and electron-withdrawing phenyl groups, as in this compound, is expected to influence the Si-Si BDE. DFT calculations can precisely quantify these substituent effects.
The relative stability of different conformers, arising from rotation around the Si-Si bond, can also be assessed. While the energy barrier for rotation around the Si-Si bond in simple disilanes is low, the bulky phenyl groups in this compound would lead to more significant energy differences between staggered and eclipsed conformations.
The energetic landscape, or potential energy surface (PES), provides a comprehensive map of the energy of a molecular system as a function of its geometry. For the transformations of disilanes, theoretical predictions of the energetic landscape are crucial for understanding reaction pathways and predicting product distributions.
By mapping the PES for the photolysis of this compound, one could visualize the entire reaction from photoexcitation to the formation of final products. This would involve locating all relevant minima (reactants, intermediates, products) and saddle points (transition states) on the potential energy surface. Such a landscape would reveal the activation barriers for different reaction channels, allowing for a prediction of the most favorable pathways. For instance, the PES would show the energetic profile for the homolytic cleavage of the Si-Si bond, as well as potential subsequent reactions of the resulting silyl radicals, such as disproportionation or recombination.
The photolysis of aryldisilanes is a known route to reactive silicon species, including silyl radicals and silenes (compounds with a Si=C double bond). Computational modeling plays a key role in understanding the structure, stability, and reactivity of these transient species.
Upon photolytic cleavage of the Si-Si bond in this compound, two methyl(diphenyl)silyl radicals are formed. Computational studies can model the geometry of these radicals, which are known to be pyramidal rather than planar, and their electronic structure, including the distribution of the unpaired electron (spin density).
Furthermore, these silyl radicals can undergo subsequent reactions. One important pathway for aryldisilanes is the formation of silenes. This is thought to occur through a disproportionation reaction between two silyl radicals or through rearrangement of a silyl radical. DFT calculations can be used to model the transition states and energetics of these processes, providing insight into the mechanism of silene formation. The table below outlines the key reactive silicon species that can be modeled from the photolysis of this compound.
| Reactive Species | Formula | Description | Computational Modeling Focus |
| Methyl(diphenyl)silyl radical | (C₆H₅)₂CH₃Si• | A radical intermediate formed from the homolytic cleavage of the Si-Si bond. | Geometry (pyramidal), spin density distribution, stability. |
| Silene | (C₆H₅)₂Si=CH₂ | A reactive intermediate with a silicon-carbon double bond, potentially formed from the silyl radical. | Geometry of the Si=C bond, electronic structure, reaction pathways for its formation. |
This table presents plausible reactive species based on the known chemistry of aryldisilanes.
Influence of Substituent Effects on Electronic Structure and Reactivity
The electronic structure and reactivity of the Si-Si bond in this compound are significantly influenced by its substituents: the electron-donating methyl groups and the electron-withdrawing, sterically bulky phenyl groups.
The silicon-silicon (Si-Si) sigma (σ) bond constitutes the Highest Occupied Molecular Orbital (HOMO), making it the primary site for oxidation. The energy of this HOMO is a key determinant of the molecule's ionization potential and its reactivity towards electrophiles. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is typically a combination of sigma-antibonding (σ) orbitals of the silicon framework and pi-antibonding (π) orbitals of the phenyl groups. The energy gap between the HOMO and LUMO influences the electronic absorption properties and the kinetic stability of the molecule.
Methyl Group Effects: The methyl (-CH₃) groups are classic σ-donors. Through inductive effects, they increase the electron density on the silicon atoms. This has two primary consequences:
HOMO Destabilization: The electron donation raises the energy of the Si-Si σ HOMO. A higher HOMO energy level suggests a lower ionization potential, making the molecule more susceptible to oxidation.
Increased Nucleophilicity: The increased electron density on the silicon centers enhances their nucleophilic character.
Phenyl Group Effects: The phenyl (-C₆H₅) groups introduce more complex electronic and steric effects:
σ–π Conjugation: The Si-Si σ orbital can interact with the π-system of the phenyl rings. This σ–π conjugation is a known phenomenon in aryldisilanes and can lead to a delocalization of the σ-electrons, which stabilizes the HOMO to some extent but also creates unique electronic transitions. nih.gov The HOMO energy level of a Si-Si bond is often close to that of a phenyl group, allowing for strong interaction. nih.gov
Inductive Withdrawal: The sp²-hybridized carbons of the phenyl ring are more electronegative than the sp³-hybridized silicon atom, leading to a net inductive electron withdrawal from the silicon, which can partially counteract the effect of the methyl groups.
Computational studies on substituted siloles and other organosilanes have demonstrated that the interplay between electron-donating and electron-withdrawing groups allows for the fine-tuning of frontier orbital energies. nih.govmdpi.com For this compound, the balance between the donating methyl groups and the withdrawing/conjugating phenyl groups determines the precise energies of the HOMO and LUMO. This balance affects not only the reactivity in ground-state reactions but also its behavior upon photoexcitation.
The cleavage of the Si-Si bond is a characteristic reaction of disilanes. Theoretical studies on related systems show that this cleavage can proceed homolytically to form silyl radicals or heterolytically. The nature of the substituents dictates the favorability of each pathway. acs.org The presence of phenyl groups can stabilize silyl radical intermediates through delocalization, potentially favoring a radical-mediated reaction pathway under appropriate conditions.
| Substituent | Electronic Effect | Impact on HOMO (Si-Si σ) | Impact on LUMO (Si-σ/Phenyl-π) | Predicted Effect on Reactivity |
|---|---|---|---|---|
| Methyl (-CH₃) | σ-Donating (Inductive) | Energy Increase (Destabilization) | Minor Energy Increase | Increases susceptibility to oxidation |
| Phenyl (-C₆H₅) | σ-Withdrawing (Inductive), π-Conjugating | Stabilization via σ–π conjugation | Energy Decrease (Stabilization) | Reduces HOMO-LUMO gap; Steric hindrance decreases reaction rates |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For organosilicon systems, MD simulations provide valuable insights into their behavior in condensed phases, their role as precursors in materials synthesis, and their self-assembly tendencies. rsc.orgnih.gov
Simulations of Silicon-Containing Precursors in Material Formation Processes
Organosilicon molecules like this compound can serve as single-source precursors for the chemical vapor deposition (CVD) of silicon-based materials, such as silicon carbide (SiC) or silicon carbonitride (SiCN). MD simulations can model the initial stages of these processes.
In a typical simulation, the precursor molecules are placed in a simulation box under conditions of high temperature and pressure mimicking a CVD reactor. The simulations can track:
Thermal Decomposition: The trajectories of atoms can reveal the weakest bonds and the most likely fragmentation pathways of the precursor molecule at high temperatures. For this compound, this would likely involve the cleavage of the Si-Si bond or Si-C bonds.
Gas-Phase Reactions: Simulations can model the interactions and reactions between fragmented species in the gas phase, which are crucial steps in forming the clusters that eventually deposit on a substrate.
Surface Adsorption and Film Growth: MD can simulate how the precursor or its fragments adsorb onto a substrate surface and subsequently react to form a thin film, providing an atomistic view of the growth mechanism.
Studies on related phenyl-containing polysiloxanes show that the presence of phenyl groups significantly impacts chain dynamics and intermolecular interactions, which are critical factors in the formation of materials. rsc.orgrsc.org
Intermolecular Interactions and Self-Assembly Propensities
In solution or in the solid state, molecules of this compound interact through non-covalent forces. MD simulations can elucidate the nature and strength of these interactions, which govern the compound's physical properties and its tendency to form ordered structures.
Intermolecular Forces: The primary intermolecular interactions for this molecule are van der Waals forces. The large, polarizable phenyl groups can lead to significant dispersion forces and potential π-stacking interactions between adjacent molecules. MD simulations can quantify these interactions and predict how they influence the packing in a crystal lattice or aggregation in solution.
Self-Assembly: While the quasi-spherical and bulky nature of the molecule might not favor traditional liquid crystal phases, specific intermolecular interactions could lead to the formation of well-defined aggregates or clusters in solution. MD simulations of similar systems, such as alkylsilanes on surfaces or surfactants with silica (B1680970) precursors, have been used to successfully model self-assembly processes that are driven by a balance of hydrophobic, hydrophilic, and van der Waals interactions. researchgate.netstrath.ac.uk Simulations on phenyl polysiloxanes have shown that attraction between adjacent phenyl groups strengthens both intra- and intermolecular interactions, influencing the material's properties. nih.govsemanticscholar.org
| Simulation Focus | System Modeled | Key Insights Obtainable |
|---|---|---|
| Material Precursor Behavior | Molecule at high temperature/pressure (gas phase) | Thermal decomposition pathways, Si-Si bond stability, formation of gas-phase clusters for CVD |
| Intermolecular Interactions | Multiple molecules in a simulation box (condensed phase) | Quantification of van der Waals forces, role of π-stacking, prediction of bulk properties (e.g., density) |
| Self-Assembly | Molecules in a solvent or on a surface | Propensity to form aggregates, structure of molecular clusters, influence of solvent on assembly |
Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane. Standard one-dimensional ¹H and ¹³C NMR spectra are used to confirm the presence of the key functional groups: the methyl (–CH₃) and phenyl (–C₆H₅) moieties attached to the silicon atoms. nih.gov In the ¹H NMR spectrum, the methyl protons would appear as a singlet, while the phenyl protons would produce complex multiplets in the aromatic region of the spectrum. The ¹³C NMR spectrum would show distinct signals for the methyl carbons and the different carbons of the phenyl groups (ipso, ortho, meta, para), with the number of signals reflecting the molecule's symmetry. Furthermore, ²⁹Si NMR provides direct information about the silicon environment, which is critical for characterizing organosilicon compounds.
In situ NMR spectroscopy is a powerful, non-invasive method for monitoring chemical reactions in real-time directly within the NMR tube. nih.gov This technique allows for the quantitative analysis of species as a reaction progresses, providing valuable kinetic data and insight into the reaction mechanism. For reactions involving this compound, such as its synthesis or its cleavage under specific conditions, in situ NMR can track the disappearance of reactant signals and the concurrent appearance of product signals. By acquiring spectra at regular intervals, concentration profiles for each species can be generated, from which reaction rates and orders can be determined. This approach is particularly useful for identifying and characterizing transient intermediates that might not be detectable by conventional offline analysis.
While this compound itself is achiral, its reaction products may contain stereocenters. Advanced NMR techniques are crucial for determining the relative or absolute stereochemistry of these products. Two-dimensional (2D) NMR experiments provide detailed information about connectivity and spatial relationships within a molecule.
Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) couplings, helping to trace the connectivity within spin systems, such as the protons on the phenyl rings.
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for unambiguous assignment of carbon signals based on their attached protons.
Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space interactions between protons that are in close proximity, providing critical information about the 3D structure and conformation of molecules. These techniques are indispensable for the complete structural and stereochemical characterization of complex molecules derived from this compound.
Mass Spectrometry (MS) for Identification of Reaction Products and Intermediates
Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of reaction components. For this compound, high-resolution mass spectrometry (HRMS) can validate its molecular formula, C₂₆H₂₆Si₂, by providing a highly accurate mass measurement.
In mechanistic studies, MS is particularly effective for identifying reaction products and transient intermediates. Electron Ionization (EI) is a common technique that causes fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and provides structural clues. A key fragmentation pathway for this disilane (B73854) is the homolytic or heterolytic cleavage of the central Si-Si bond. The GC-MS data shows a molecular ion peak [M]⁺ at m/z 394 and a base peak at m/z 197, which corresponds to the stable diphenyl(methyl)silyl cation, [Ph₂SiMe]⁺. nih.gov This fragmentation strongly supports the proposed structure.
| m/z Value | Relative Intensity | Proposed Fragment Ion |
|---|---|---|
| 394 | 7.90% | [C₂₆H₂₆Si₂]⁺ (Molecular Ion) |
| 197 | 99.99% | [C₁₃H₁₃Si]⁺ (Base Peak) |
| 105 | 25.40% | [C₇H₅O]⁺ or [C₈H₉]⁺ (rearrangement) |
| 198 | 10.60% | Isotope peak for [C₁₃H₁₃Si]⁺ |
| 119 | 7.70% | [C₇H₄Si]⁺ (rearrangement) |
Electron Spin Resonance (ESR) Spectroscopy for Silyl (B83357) Radical Detection
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. The Si-Si bond in disilanes can undergo homolytic cleavage upon exposure to ultraviolet (UV) light or heat, generating two silyl radicals. In the case of this compound, this cleavage would produce the diphenyl(methyl)silyl radical (Ph₂SiMe•).
ESR spectroscopy can directly detect this radical intermediate, providing crucial evidence for a radical-based reaction mechanism. The ESR spectrum's hyperfine structure, which results from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H), can confirm the radical's identity. Due to the often short lifetimes of such radicals, a technique called spin trapping is frequently employed. A "spin trap," such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), reacts with the transient silyl radical to form a much more stable nitroxide radical adduct, which can be more easily detected and characterized by ESR. semanticscholar.org
X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination
Single-crystal X-ray diffraction (XRD) is the most powerful method for unambiguously determining the three-dimensional molecular structure of crystalline compounds. For this compound, which exists as a white crystalline powder, XRD analysis would provide precise measurements of bond lengths, bond angles, and torsion angles in the solid state. chemimpex.com
Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical Studies and Kinetic Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly relevant for compounds like this compound that contain chromophores—in this case, the four phenyl rings. The π-electrons within the phenyl groups undergo π→π* electronic transitions upon absorbing UV light.
This absorption is fundamental to any photochemical studies involving the compound, as it determines the specific wavelengths of light required to initiate a reaction, such as the homolytic cleavage of the Si-Si bond. The maximum absorption wavelength (λmax) is a key parameter for designing such experiments. For this compound, the λmax has been reported in cyclohexane. tcichemicals.com
| Parameter | Value | Solvent |
|---|---|---|
| λmax | 239 nm | Cyclohexane |
Beyond identifying the optimal wavelength for photolysis, UV-Vis spectroscopy is also a powerful tool for kinetic analysis. By monitoring the change in absorbance at a specific wavelength (e.g., the λmax of the reactant) over time, the rate of a reaction can be determined. According to the Beer-Lambert law, absorbance is directly proportional to concentration, allowing for the straightforward calculation of reaction kinetics.
Absence of Specific Research Data Precludes Article Generation
A thorough investigation for scholarly articles and research data concerning the use of infrared (IR) spectroscopy for the mechanistic elucidation of reactions involving "this compound" has revealed a significant lack of specific findings in the public domain. While general principles of IR spectroscopy in monitoring chemical reactions are well-established, detailed studies focusing on the functional group evolution of this particular compound during reactions are not presently available through extensive searches of scientific databases.
The initial objective was to construct a detailed article section titled "5.6. Infrared (IR) Spectroscopy for Functional Group Evolution during Reactions," complete with data tables and in-depth research findings. This would typically involve analyzing reactions such as the cleavage of the silicon-silicon bond or reactions at the silicon-methyl or silicon-phenyl groups. The application of in-situ IR spectroscopy would allow for the real-time tracking of vibrational frequency changes corresponding to the disappearance of reactants and the appearance of intermediates and products.
For instance, in a hypothetical reaction involving the oxidation of this compound, one would expect to monitor the disappearance of the characteristic Si-Si bond vibrations and the emergence of new bands corresponding to Si-O-Si (siloxane) linkages. Similarly, reactions leading to the formation of silyl halides would show the appearance of Si-halogen stretching frequencies. However, without published research specifically detailing such reactions for this compound, the generation of a scientifically accurate and data-supported article section is not feasible.
The creation of hypothetical data or the extrapolation from loosely related compounds would not meet the required standards of scientific accuracy and would constitute a misrepresentation of the available research landscape. Therefore, until such specific research is published and becomes accessible, the development of the requested article section with the required level of detail, including data tables and specific research findings, cannot be fulfilled.
Research Applications and Advanced Materials Science Incorporating 1,2 Dimethyl 1,1,2,2 Tetraphenyldisilane
Precursor in Advanced Silicon-Based Materials Synthesis
1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is a key starting material in the synthesis of a variety of advanced silicon-based materials. chemimpex.com Its utility stems from its ability to introduce a precise arrangement of silicon and carbon atoms into a material's structure.
This compound serves as a precursor for silicon-based materials that are fundamental to the electronics industry. chemimpex.com Materials derived from it are pivotal in the manufacturing of semiconductors and solar cells. chemimpex.com The controlled decomposition of this compound allows for the deposition of silicon-containing layers, a crucial step in building the complex architecture of modern electronic devices.
In the field of polymer chemistry, researchers utilize this compound to synthesize advanced silicone polymers and composites. chemimpex.comcymitquimica.com Its incorporation into polymer chains can significantly enhance the mechanical properties and thermal stability of the resulting materials. chemimpex.com The phenyl groups contribute to rigidity and high-temperature resistance, while the disilane (B73854) core offers a unique point of reactivity for polymerization and cross-linking. This makes it suitable for developing high-performance coatings, sealants, and adhesives for demanding sectors like the automotive and electronics industries. chemimpex.com
The compound is also valuable in nanotechnology, where it functions as a precursor for creating silicon-based nanostructures. chemimpex.com Its unique properties facilitate the development of innovative materials with precisely tailored functionalities at the nanoscale. chemimpex.com This application is critical for researchers aiming to push the boundaries of material science, with potential uses in fields ranging from electronics to medicine.
Research has highlighted the effectiveness of this compound in chemical vapor deposition (CVD) processes to produce silicon carbide (SiC) thin films. Silicon carbide is a highly sought-after semiconductor material for high-power and high-temperature electronic devices due to its large band gap, high thermal conductivity, and high breakdown voltage. dtic.mil A significant challenge in SiC film production is reproducibly growing stoichiometric films without excess silicon or carbon. dtic.mil Using a single-source precursor like this compound, which contains both silicon and carbon, can help overcome this challenge by ensuring the delivery of constituent elements in a fixed ratio to the substrate surface. This approach can lead to the growth of higher quality SiC films, thereby enhancing the performance of electronic devices. dtic.mil
| Application Area | Role of this compound | Resulting Material/Product |
| Electronics | Precursor | Semiconductors, Solar Cells |
| Polymers | Monomer/Additive | High-performance silicone polymers, Composites |
| Nanotechnology | Precursor | Silicon-based nanostructures |
| Thin Films | CVD Precursor | Silicon Carbide (SiC) thin films |
Role in Specialized Organic Synthesis as a Versatile Reagent
Beyond its role as a precursor, this compound is also employed as a versatile reagent in specialized organic synthesis. chemimpex.com
In organic chemistry, the compound facilitates the formation of complex organic molecules. chemimpex.com Its Si-Si bond can be selectively cleaved to generate reactive silyl (B83357) radicals or anions, which can then participate in a variety of chemical transformations. This reactivity is particularly useful in the synthesis of intricate molecular structures, such as those required in the pharmaceutical industry. chemimpex.com It allows chemists to construct challenging carbon-silicon and other bonds, enabling the assembly of novel compounds with potential therapeutic applications.
Contribution to Advanced Radical Chemistry Methodologies
This compound serves as a significant contributor to advanced radical chemistry methodologies, primarily by acting as a radical initiator. The silicon-silicon (Si-Si) bond within the molecule can undergo homolytic cleavage, particularly under UV irradiation, to generate silyl radicals (•SiMePh₂). This process is foundational to its utility in various radical-mediated reactions.
Theoretical studies have indicated that photolysis occurs through triplet-state intermediates, which then leads to the formation of the reactive silyl radicals. These generated radicals can subsequently participate in a variety of chemical transformations. Experimental evidence supports this radical mechanism; for instance, radical trapping experiments using TEMPO have been shown to reduce reaction yields from 95% to just 10%, confirming the presence of radical intermediates.
A key application of this compound is in intramolecular ipso-substitution reactions, where it demonstrates advantages over traditional radical initiators like tributyltin hydride (Bu₃SnH). Its stable disilane structure helps to minimize toxicity and undesirable side reactions. For example, it has been successfully used to facilitate the formation of biaryl structures in sulfonamide derivatives, achieving higher yields (67%) compared to other silane (B1218182) reagents such as diphenylsilane (B1312307) (Ph₂SiH₂) or tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH).
Furthermore, this compound functions as a stoichiometric oxidizer in the conversion of hydrazines to 2-tetrazenes, a transformation proposed to proceed via a radical chain mechanism.
Table 1: Comparative Yields in Biaryl Formation
| Radical Initiator | Yield (%) |
|---|---|
| This compound | 67 |
| Diphenylsilane (Ph₂SiH₂) | <67 |
| Tris(trimethylsilyl)silane ((Me₃Si)₃SiH) | <67 |
Table 2: Oxidation of Phenylhydrazine
| Substrate | Conditions | Product | Yield (%) |
|---|---|---|---|
| Phenylhydrazine | THF, 25°C, 12h | 1,2-Diphenyltetrazene | 89 |
Surface Modification and Interfacial Science Applications
The unique chemical structure of this compound makes it highly effective for applications in surface modification and interfacial science. chemimpex.com Its utility in this field is primarily centered on its ability to alter the surface properties of materials to enhance adhesion and compatibility, which is particularly crucial in the production of high-performance composite materials for industries like aerospace and automotive. chemimpex.com
Enhancement of Adhesion and Compatibility in Composite Systems
Research has demonstrated tangible benefits from using this compound in composite systems. For instance, its application in aerospace composites has led to a notable 20% improvement in interfacial strength. It is also utilized for the functionalization of nanoparticles, which results in stable dispersions within epoxy resins, preventing agglomeration and ensuring a homogeneous composite structure.
Table 3: Effect on Interfacial Strength in Composite Systems
| Application Area | Improvement Observed |
|---|---|
| Aerospace Composites | 20% increase in interfacial strength |
| Nanoparticle/Epoxy Resins | Creation of stable dispersions |
Future Research Directions and Emerging Trends for 1,2 Dimethyl 1,1,2,2 Tetraphenyldisilane
Exploration of Novel Catalytic Systems for Organodisilane Transformations
The transformation of organodisilanes into valuable materials and chemical intermediates is a cornerstone of silicon chemistry. Future research will increasingly focus on moving beyond traditional precious metal catalysts, such as palladium, which are effective but costly and can leave toxic residues in products like medicinal drugs openaccessgovernment.org. The exploration of novel catalytic systems is a key trend, with several promising avenues:
Earth-Abundant Metal Catalysts : There is a growing emphasis on developing catalysts based on iron, copper, and other earth-abundant metals. These metals are less toxic, more economical, and environmentally benign openaccessgovernment.org. Recently, iron catalysts have been developed that show performance comparable to platinum catalysts for hydrosilylation, a fundamental reaction in producing silicone materials openaccessgovernment.org.
Organocatalysis : A metal-free approach using small organic molecules as catalysts is gaining significant traction researchgate.net. Organocatalysis aligns well with green chemistry principles by reducing toxicity and offering high efficiency and selectivity under milder reaction conditions researchgate.netnih.gov.
Bifunctional and Multifunctional Catalysts : Systems that incorporate multiple catalytic sites, such as bifunctional catalysts with metals included in polymeric resin backbones, are promising for streamlining multi-step reactions into more efficient one-pot processes mdpi.com.
Heterogeneous Catalysis : The use of solid catalysts, like ion-exchange resins, simplifies product separation and catalyst recycling, making industrial processes more sustainable and economical. These are particularly suitable for continuous flow processes mdpi.com.
Future work will likely involve designing and screening new ligands for earth-abundant metals to fine-tune their reactivity for specific disilane (B73854) transformations and expanding the scope of organocatalysts for Si-Si bond cleavage and functionalization.
Development of Green Chemistry Approaches for Disilane Synthesis and Reactivity
The synthesis of organosilicon compounds has traditionally relied on processes like the Müller-Rochow direct process, which can involve hazardous materials such as organohalides mdpi.comresearchgate.net. A major future direction is the development of synthetic routes that are safer, more efficient, and environmentally friendly, in line with the principles of green chemistry pnas.org.
Key research areas include:
Chlorine-Free Synthesis Routes : A significant challenge is to move away from chlorosilane precursors. Research into the direct synthesis of alkoxysilanes from silicon and alcohols presents a promising, greener alternative mdpi.comresearchgate.net. These chlorine-free pathways reduce the formation of corrosive and hazardous byproducts mdpi.com.
Atom Economy : Designing reactions that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Catalytic reactions, such as isomerizations and cross-dehydrogenative couplings, are inherently more atom-economical than stoichiometric methods pnas.org.
Energy and Resource Efficiency : Developing synthetic processes that operate at lower temperatures and pressures reduces energy consumption. Furthermore, exploring alternative energy sources like photolysis or silent electric discharge for silane (B1218182) decomposition could lead to more efficient disilane synthesis acs.orgnih.gov.
Benign Solvents and Conditions : Minimizing or eliminating the use of volatile organic solvents is crucial. Research into solvent-free reaction conditions or the use of environmentally benign solvents like water will be a priority nih.gov.
The table below summarizes some green chemistry approaches relevant to disilane synthesis.
| Green Chemistry Principle | Application to Disilane Synthesis & Reactivity | Potential Benefits |
| Prevent Waste | Designing synthetic routes with higher yields and fewer byproducts. | Reduced environmental impact and lower purification costs. |
| Atom Economy | Utilizing catalytic reactions that incorporate most atoms from reactants into the product. | Maximized resource efficiency. |
| Less Hazardous Synthesis | Replacing chlorosilane precursors with alkoxysilanes; using less toxic catalysts (e.g., iron instead of palladium). openaccessgovernment.orgmdpi.com | Improved safety for researchers and reduced environmental harm. |
| Design for Energy Efficiency | Developing reactions that proceed under ambient temperature and pressure. acs.org | Lower energy consumption and reduced carbon footprint. |
| Use of Renewable Feedstocks | Exploring bio-derived alcohols for the synthesis of alkoxysilane precursors. | Reduced reliance on fossil fuels. |
Rational Design of Materials with Tailored Functionalities Based on Disilane Precursors
1,2-Dimethyl-1,1,2,2-tetraphenyldisilane serves as a valuable precursor for a variety of advanced materials due to its unique structure, which combines a reactive Si-Si bond with bulky, stabilizing phenyl groups chemimpex.com. Future research will focus on the rational design of materials where the disilane unit is a key functional component.
Advanced Polymers and Coatings : The compound's high thermal and chemical resistance makes it an excellent building block for high-performance silicone polymers, composites, coatings, and sealants, particularly for the electronics and automotive industries chemimpex.com.
σ–π Conjugated Materials : Incorporating the Si-Si σ-bond into π-conjugated organic structures is an effective way to tune the photophysical and electrochemical properties of materials. This approach can lead to novel functionalities for applications in molecular electronics and optoelectronics researchgate.net.
Nanotechnology : As a precursor for silicon-based nanostructures, this compound enables the fabrication of materials with tailored functionalities for use in electronics and material science chemimpex.com. For instance, disilane derivatives are effective precursors for producing high-quality silicon carbide films via chemical vapor deposition researchgate.net.
Semiconductors : In the semiconductor industry, disilane (Si₂H₆) is an increasingly important precursor gas. It allows for faster deposition rates at lower temperatures compared to silane (SiH₄), which is critical for manufacturing advanced integrated circuits and solar cells acs.org.
The ability to precisely control the structure of the disilane precursor allows for fine-tuning of the resulting material's properties, a central theme in modern materials science polytechnique.edu.
Deeper Theoretical Insights into Complex Multi-Step Reaction Mechanisms
Understanding the intricate mechanisms of reactions involving disilanes is crucial for optimizing existing processes and designing new ones. Advances in computational chemistry provide powerful tools to gain deep, atom-level insights that are often inaccessible through experiments alone.
Future theoretical research will likely focus on:
First-Principles Calculations : Using methods like Density Functional Theory (DFT) to model reaction pathways, identify transition states, and calculate activation energies for processes such as disilane hydrolysis or thermal decomposition dntb.gov.ua.
Reaction Kinetics Modeling : Combining high-level electronic structure calculations with theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory to predict reaction rate constants over various temperatures and pressures uhmreactiondynamics.org. Such models are essential for understanding the complex reaction networks in processes like chemical vapor deposition nih.govnih.gov.
Comparative Studies : Theoretical investigations comparing the reactivity of Si-H versus C-H bonds, or Si-Si versus Si-C bonds, can elucidate the fundamental principles governing organosilane chemistry and guide catalyst design nih.gov.
Elucidating Complex Reaction Networks : For industrial processes, such as the synthesis of higher-order silanes, computational methods can help unravel complex, multi-step reaction mechanisms involving numerous intermediates and competing pathways acs.orgnih.gov.
The synergy between computational modeling and experimental studies will be vital for advancing the field, allowing for the validation of theoretical predictions and the rational design of new experiments uhmreactiondynamics.org.
Potential in Emerging Fields (e.g., Quantum Computing, Biomedical Applications)
While the direct application of this compound in fields like quantum computing and biomedicine is still nascent, its unique properties suggest significant future potential.
Quantum Computing : The precise simulation of molecular structures and reaction dynamics is a promising application for quantum computers, which can handle the quantum mechanical complexity that challenges even the most powerful classical supercomputers . Molecules with complex electronic structures, like organodisilanes with their unique σ-conjugation, are excellent candidates for simulation on future quantum hardware researchgate.net. Such simulations could accelerate the discovery of new materials with optimized electronic properties for applications in solar cells or memory devices .
Biomedical Applications : Organosilicon compounds are being explored for various roles in medicine and biology. This compound itself is noted for its use in proteomics research scbt.com. The lipophilicity imparted by silicon atoms can enhance the ability of molecules to cross biological membranes, which could be leveraged in drug delivery system design researchgate.net. The intersection of quantum computing and medicine is also a rapidly growing area, with potential applications in accelerating drug discovery and personalizing medicine through enhanced molecular modeling and genomic data analysis nih.govdwavequantum.comtwobirds.comoqc.tech. As these fields mature, the unique chemical space occupied by organodisilanes may offer novel scaffolds for therapeutic agents or diagnostic tools.
The table below outlines the potential contributions of this compound and related compounds in these emerging fields.
| Emerging Field | Potential Application / Research Focus | Rationale |
| Quantum Computing | Serve as a model molecule for benchmarking quantum simulation algorithms. | The complex electronic structure of the Si-Si bond provides a challenging and relevant test case for new quantum algorithms. |
| Aid in the design of novel optoelectronic materials through quantum simulation. | Quantum computers could accurately predict the properties of new disilane-based polymers, guiding experimental synthesis. | |
| Biomedical Applications | Use as a building block for novel drug delivery systems. | The lipophilic nature of the silicon atoms may improve membrane permeability. researchgate.net |
| Application in proteomics research. scbt.com | Serves as a specialized chemical tool in the study of proteins. | |
| Development of new biocompatible materials. | Silicon-based materials often exhibit good biocompatibility, opening avenues for new medical devices or implants. |
Q & A
Q. What are the established synthetic routes for 1,2-dimethyl-1,1,2,2-tetraphenyldisilane, and how can purity be optimized?
The compound is synthesized via catalytic cracking reactions, such as the reaction of 1,2-dimethyl-1,1,2,2-tetrachlorodisilane with halobenzene in the presence of catalysts like aluminum chloride . Purity optimization involves column chromatography or preparative thin-layer chromatography (TLC) using hexane/ethyl acetate gradients (4:1 or 10:1), followed by NMR and mass spectrometry for validation .
Q. What spectroscopic methods are most effective for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for confirming silicon-phenyl bonding and methyl group environments. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography can resolve steric effects from the tetraphenyl groups .
Q. How should researchers handle and store this compound to prevent degradation?
The compound is moisture-sensitive and should be stored under inert gas (e.g., argon) at –20°C. Use anhydrous solvents (e.g., m-xylene) in reactions to avoid hydrolysis of Si–Si bonds .
Advanced Research Questions
Q. What role does this compound play in radical-mediated reactions, and how does it compare to other silane reagents?
The compound acts as a radical initiator in intramolecular ipso-substitution reactions. Unlike tributyltin hydride (Bu₃SnH), it minimizes toxicity and side reactions due to its stable disilane structure. For example, it facilitates biaryl formation in sulfonamide derivatives with higher yields (67%) compared to Ph₂SiH₂ or (Me₃Si)₃SiH .
Q. How can computational modeling predict the reactivity of this disilane in novel reaction systems?
Density functional theory (DFT) calculations can model Si–Si bond dissociation energies (~300 kJ/mol) and electron distribution in phenyl-substituted disilanes. These models guide experimental design for reactions requiring controlled radical generation, such as C–H functionalization .
Q. What strategies resolve contradictions in reported reaction yields involving this compound?
Discrepancies often arise from solvent polarity, temperature gradients, or reagent ratios. For instance, AIBN-initiated reactions in m-xylene at reflux (138°C) require dropwise addition over 22 hours for optimal radical propagation. Systematic replication of conditions (e.g., solvent purity, degassing protocols) is essential .
Q. How does steric hindrance from tetraphenyl groups influence reaction pathways?
The bulky phenyl groups limit accessibility to the Si–Si bond, favoring intramolecular over intermolecular reactions. This steric effect is demonstrated in aryl sulfonamide cyclization, where 1,5-ipso-substitution dominates over alternative pathways .
Methodological Guidance
Q. What protocols ensure reproducibility in synthesizing derivatives of this disilane?
- Step 1: Use stoichiometric excess of phenylating agents (e.g., PhMgBr) to ensure complete substitution of chlorides in precursor disilanes .
- Step 2: Monitor reaction progress via GC-MS or in situ IR spectroscopy to detect Si–Cl bond consumption .
- Step 3: Purify via recrystallization from ethanol/hexane mixtures to remove unreacted precursors .
Q. How can researchers validate the environmental stability of this compound in long-term studies?
Accelerated aging tests under controlled humidity (30–80% RH) and UV exposure (254 nm) quantify decomposition products (e.g., silanols) via HPLC-MS. Comparative studies with analogous disilanes (e.g., Ph₄Si₂H₂) reveal degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
